4-{[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
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Overview
Description
4-{[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is a complex organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The dichlorophenyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines.
Scientific Research Applications
4-{[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-{[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The thiazole ring and dichlorophenyl group are crucial for its binding affinity to these targets. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-(2,5-dichlorophenylamino)butanoic acid
- 4-(3,5-Dichloroanilino)-4-oxobutanoic acid
- 1-(2,5-Dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid
Uniqueness
What sets 4-{[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid apart from similar compounds is its unique combination of the thiazole ring and dichlorophenyl group
Properties
Molecular Formula |
C14H12Cl2N2O3S |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
4-[[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-7-13(9-3-2-8(15)6-10(9)16)18-14(22-7)17-11(19)4-5-12(20)21/h2-3,6H,4-5H2,1H3,(H,20,21)(H,17,18,19) |
InChI Key |
CZNHGOSOHMZTRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCC(=O)O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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